N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a hydroxyoxolan moiety, adding to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with a hydroxyoxolan derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Tosyl chloride in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of N-[(3-oxolan-3-yl)methyl]adamantane-1-carboxamide.
Reduction: Formation of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-amine.
Substitution: Formation of N-[(3-tosyloxolan-3-yl)methyl]adamantane-1-carboxamide.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the hydroxyoxolan moiety can form hydrogen bonds with target proteins. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide
- N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-carboxamide
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds. This unique structure enhances its potential in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-14(17-9-16(19)1-2-20-10-16)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13,19H,1-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTCFMZJEMDSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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